Morphine, amino-
Description
Historical Context of Morphine Analog Research
The journey of morphine analog research began with the isolation of morphine from the opium poppy, Papaver somniferum, by Friedrich Wilhelm Adam Sertürner in 1804. mdpi.comnih.gov This landmark discovery opened the door to the field of alkaloid chemistry. mdpi.com For many years, opium and its crude preparations were the primary forms of potent analgesics. news-medical.net However, the addictive nature of these substances spurred scientists to seek alternatives that could retain the analgesic properties of morphine while minimizing its undesirable side effects. news-medical.net
In the mid-19th century, the commercial production of morphine began, and with the invention of the hypodermic needle in 1853, its use as a powerful pain reliever became widespread. news-medical.net This period also saw the rise of morphine addiction, tragically termed "Soldier's Disease" among war veterans. news-medical.net These challenges intensified the search for less addictive yet potent analgesics. Early efforts focused on simple chemical modifications of morphine, leading to the synthesis of compounds like codeine through methylation of the phenolic hydroxyl group. mdpi.com The 20th century witnessed the passage of legislation to control morphine abuse, such as the Harrison Narcotics Act of 1914 and the Controlled Substances Act of 1970 in the United States. news-medical.net
Evolution of Synthetic Efforts on the Morphinan (B1239233) Scaffold
The complex structure of morphine, first proposed by Robert Robinson in 1925 and later confirmed by X-ray crystallography, has presented a formidable challenge to synthetic chemists. nih.gov For decades, research relied on semi-synthetic approaches, using naturally occurring morphine and codeine as starting materials for modifications. nih.govnih.gov These modifications have been explored at various positions on the morphinan skeleton, including ring A (positions 1, 2, and 3), ring C (position 6), and the nitrogen at position 17. nih.gov
A significant breakthrough in making morphine more accessible for research and pharmaceutical production came from the work of Hungarian pharmacist János Kabay, who developed a method to isolate morphine directly from poppy straw, bypassing the need for opium harvesting. mdpi.com This innovation fueled further research into the transformation of morphine into other active pharmaceutical ingredients. nih.gov
The development of new synthetic methods has been crucial in advancing morphinan research. For instance, the Mitsunobu reaction has been instrumental in synthesizing 6β-aminomorphinan derivatives. mdpi.comrsc.org This reaction allows for the stereoselective conversion of the C6-hydroxyl group to an amino group, inverting the stereochemistry at this position. rsc.org Another key development has been the use of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to introduce amino groups at the C3 position of the morphine scaffold. mdpi.com
More recent advancements in biochemistry and molecular biology have provided a deeper understanding of opioid receptors and their signaling pathways. nih.govoup.com This knowledge has guided the design of novel morphinan derivatives with specific receptor selectivity and "biased agonism," a concept where a ligand preferentially activates one signaling pathway over another, potentially separating therapeutic effects from side effects. mdpi.comnih.gov
Definition and Classification of Amino-Substituted Morphine Derivatives
Amino-substituted morphine derivatives, or aminomorphinans, are compounds in which one or more functional groups of the parent morphinan structure have been replaced by an amino group or a substituted amino group. These substitutions can occur at various positions, leading to distinct classes of compounds with different pharmacological properties.
A primary classification is based on the position of the amino substitution:
C3-Amino Morphinans: In this class, the phenolic hydroxyl group at position 3 is replaced by an amino group. The synthesis of these derivatives often involves protecting the 6-hydroxyl group and then using methods like palladium-catalyzed amination to introduce the amino functionality at C3. mdpi.comacs.org Research has shown that replacing the 3-hydroxyl group with an amino group can influence the compound's binding affinity for opioid receptors. acs.orgnih.gov For example, a series of 3-amino-3-desoxymorphine derivatives showed lower affinity for µ, δ, and κ opioid receptors compared to morphine. acs.orgnih.gov
C6-Amino Morphinans: This class involves the substitution of the hydroxyl group at the C6 position with an amino group, often with an inversion of stereochemistry to the β-configuration. rsc.org These 6β-aminomorphinans have been a significant focus of research. rsc.org The synthesis typically utilizes the Mitsunobu reaction. mdpi.comrsc.org This class includes derivatives with a wide range of activities, from selective MOR agonists to KOR agonists and MOR antagonists. rsc.org Further modifications of the amino group, such as acylation or substitution with amino acids, have led to compounds with potent and long-lasting antinociceptive effects. mdpi.commdpi.com For instance, 6-amino acid and dipeptide substituted N-methylmorphinans have shown high efficacy in various pain models. mdpi.com
C8-Amino Morphinans: While less common, amino substitutions have also been explored at the C8 position. Early research in the 1960s investigated the synthesis of 8-aminocodide and 8-aminodihydrocodide. mdpi.com
Another way to classify these derivatives is based on the nature of the amino substituent itself, which can range from a simple amino group (-NH2) to more complex structures like amino acids or heterocyclic amides. mdpi.commdpi.comgoogle.com These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and ability to cross the blood-brain barrier, thereby influencing their pharmacological profile. mdpi.com
The table below summarizes some key amino-substituted morphinan derivatives and their reported characteristics.
| Compound Class | Position of Amino Substitution | Synthetic Method Highlight | Key Research Findings |
| 3-Amino-3-desoxymorphine Derivatives | C3 | Pd-catalyzed amination | Generally lower affinity for opioid receptors compared to morphine. acs.orgnih.gov |
| 6β-Aminomorphinans | C6 | Mitsunobu reaction | Diverse pharmacological profiles, including selective MOR agonists and antagonists. rsc.org |
| 6-Amino Acid Substituted Morphinans | C6 | Acylation of 6β-aminomorphinans | Potent and long-lasting antinociceptive effects, often with peripheral action. mdpi.comacs.org |
| 8-Amino Morphinans | C8 | Nucleophilic substitution | Early examples include 8-aminocodide and 8-aminodihydrocodide. mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
51006-03-2 |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-10-amino-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
InChI |
InChI=1S/C17H20N2O3/c1-19-5-4-17-9-2-3-12(20)16(17)22-15-13(17)8(7-11(9)19)6-10(18)14(15)21/h2-3,6,9,11-12,16,20-21H,4-5,7,18H2,1H3/t9-,11+,12-,16-,17-/m0/s1 |
InChI Key |
APKSZZOWWDADPK-GLWLLPOHSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)N |
Canonical SMILES |
CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for Aminomorphinans
General Approaches to Amino Group Introduction on the Morphinan (B1239233) Skeleton
The functionalization of the morphinan core with amino groups is a key strategy for creating new analogues. The phenolic hydroxyl group at the C-3 position and the allylic hydroxyl group at the C-6 position are primary targets for modification. Palladium-catalyzed amination reactions and the Mitsunobu reaction are two powerful methods employed for this purpose. mdpi.comnih.gov These reactions allow for the position-specific introduction of amino functionalities, opening avenues to a diverse range of aminomorphinan derivatives. The choice of synthetic route often depends on the desired position of the amino group and the required stereochemistry.
Position-Specific Amine Functionalization Strategies
Synthesis of C-3 Amino-Desoxymorphine Derivatives
The synthesis of C-3 amino-desoxymorphine derivatives primarily involves the transformation of the C-3 phenolic hydroxyl group into an amino group. This is typically achieved through a multi-step process that includes activation of the hydroxyl group, followed by a nucleophilic substitution with an amine source.
A key method for introducing an amino group at the C-3 position is the Palladium-catalyzed Buchwald-Hartwig amination. mdpi.com This reaction involves the coupling of an aryl triflate, derived from the phenolic hydroxyl group of a protected morphine derivative, with an amine. mdpi.comnih.gov
The process begins with the conversion of the C-3 hydroxyl group to a triflate (trifluoromethylsulfonate), which is an excellent leaving group. mdpi.comnih.gov This is often achieved by reacting the protected morphine intermediate with a triflating agent like N-phenyltrifluoromethanesulfonimide (PhNTf2) in the presence of a base such as triethylamine (B128534) (Et3N). nih.gov
With the triflate in place, the palladium-catalyzed amination can proceed. A common approach utilizes a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), in combination with a suitable phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). mdpi.com An amine source, such as benzophenone (B1666685) imine, is then coupled to the C-3 position. nih.gov Subsequent hydrolysis of the resulting imine under acidic conditions yields the primary 3-amino group. nih.gov
For instance, 3-aminomorphine can be synthesized from a 6-protected morphine-3-triflate using a palladium catalyst and benzophenone imine, followed by acidic hydrolysis. nih.gov The resulting primary amine can then be further functionalized, for example, by reductive amination with an appropriate aldehyde to yield various N-substituted derivatives. nih.gov
Table 1: Palladium Catalysts and Ligands for C-3 Amination
| Catalyst | Ligand | Amine Source | Reference |
|---|---|---|---|
| Pd(OAc)2 | BINAP | Benzophenone imine | mdpi.com |
The presence of two hydroxyl groups in morphine, at positions C-3 (phenolic) and C-6 (allylic), necessitates a careful protection strategy to achieve selective functionalization. mdpi.comnih.gov To target the C-3 position for amination, the C-6 hydroxyl group must be protected.
A common protecting group for the C-6 hydroxyl is the tert-butyldiphenylsilyl (TBDPS) group. nih.govdrugbank.com A high-yield method for selective 6-O-silylation involves first protecting both hydroxyl groups by treating morphine with an excess of a silylating agent like tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole. mdpi.comacs.org This forms the 3,6-bis-tert-butyldiphenylsilyl ether. mdpi.com
Subsequently, the more labile C-3 silyl (B83357) ether can be selectively cleaved. mdpi.comacs.org This is accomplished using a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.comacs.org This selective deprotection regenerates the C-3 hydroxyl group, leaving the C-6 hydroxyl protected and ready for the subsequent triflation and amination steps. mdpi.comacs.org After the C-3 amination is complete, the C-6 protecting group can be removed if desired.
Table 2: Reagents for Selective Protection/Deprotection
| Step | Reagent | Position Targeted | Outcome | Reference |
|---|---|---|---|---|
| Protection | TBDPSCl, Imidazole | C-3 and C-6 OH | Formation of 3,6-bis-TBDPS ether | mdpi.com |
Synthesis of C-6β-Aminomorphine and Codeine Derivatives
The introduction of an amino group at the C-6 position of morphine and codeine derivatives often proceeds with an inversion of stereochemistry, leading to the formation of 6β-amino compounds. The Mitsunobu reaction is a powerful tool for achieving this transformation. nih.govnih.gov
The Mitsunobu reaction allows for the conversion of the C-6α-hydroxyl group of morphine and codeine derivatives into a 6β-amino group. nih.govnih.gov This reaction typically involves treating the alcohol with a nucleophile, in this case, a nitrogen source, in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). nih.govnih.govnottingham.ac.uk
A common nitrogen nucleophile used in this reaction is phthalimide (B116566). nih.govnottingham.ac.ukresearchgate.net The reaction of a C-3 protected morphine or codeine with phthalimide, PPh3, and DIAD results in the formation of a 6β-phthalimido derivative. nih.govrsc.org This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to cleave the phthalimide group and liberate the desired 6β-primary amine. nih.govnottingham.ac.ukresearchgate.net
For example, to synthesize 6β-aminomorphine, the C-3 hydroxyl group of morphine is first selectively protected, often as an acetate. nih.govrsc.org This protected morphine is then subjected to the Mitsunobu reaction with phthalimide, followed by deprotection of the phthalimide and the C-3 acetate to yield the final product. nih.gov A similar strategy is employed for the synthesis of 6β-aminocodeine from codeine. nih.gov The stereochemistry at the C-6 position is inverted during the Mitsunobu reaction. nottingham.ac.uk
Table 3: Key Reagents for Mitsunobu Reaction in Aminomorphinan Synthesis
| Substrate | Nitrogen Source | Reagents | Product | Reference |
|---|---|---|---|---|
| 3-O-Acetylmorphine | Phthalimide | PPh3, DIAD | 3-O-Acetyl-6β-phthalimidomorphine | nih.govrsc.org |
| Codeine | Phthalimide | PPh3, DIAD | 6β-Phthalimidocodeine | nih.gov |
Catalytic Hydrogenation for Saturated Analogues
Catalytic hydrogenation is a fundamental process for the synthesis of saturated analogues of aminomorphinans. This reaction involves the addition of hydrogen across the C7-C8 double bond of the morphine scaffold, typically in the presence of a metal catalyst. wikipedia.orgineratec.de The saturation of this double bond generally leads to an increase in analgesic action. akjournals.com
The process commonly employs heterogeneous catalysts like palladium on charcoal (Pd/C). tandfonline.comtcichemicals.com For instance, the catalytic hydrogenation of 6β-aminomorphine and codeine derivatives carrying a Δ7,8 double bond stereoselectively yields the corresponding 6β-amino-dihydro analogues. tandfonline.com This method is significant because the differing conformations of the C ring in saturated and unsaturated compounds allow for detailed structure-activity relationship studies. tandfonline.com Saturation of the double bond in morphine or codeine results in a chair conformation for ring C, which can influence receptor binding and pharmacological activity. akjournals.com
The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. ineratec.de While catalysts like platinum, palladium, and nickel are common, the specific conditions, including temperature and pressure, are optimized for each substrate. ineratec.de For example, the hydrogenation of certain 6β-imido derivatives of morphine and codeine over a Pd/C catalyst successfully saturates the C7-C8 double bond. tandfonline.com
Table 1: Examples of Catalytic Hydrogenation in Morphine Analogues
| Starting Material | Product | Catalyst | Significance | Reference |
| Morphine | Dihydromorphine | Pd-C | Increased analgesic potency | akjournals.commdpi.com |
| Codeine | Dihydrocodeine | Pd-C | Useful antitussive properties | akjournals.com |
| 6β-Phthalimido-morphine | 6β-Phthalimido-dihydromorphine | Pd/C | Stereoselective synthesis of saturated amino analogues | tandfonline.com |
N-17 Substituent Variation and Amino-Containing Moieties
The substituent at the N-17 position of the morphinan skeleton plays a critical role in determining the pharmacological profile of the resulting analogue. Variations at this position can significantly alter a compound's affinity and selectivity for different opioid receptors.
The introduction of an N-phenethyl group to normorphine, replacing the N-methyl group, results in N-phenethylnormorphine, a compound with significantly increased potency—approximately eight to fourteen times that of morphine. wikipedia.org This enhancement is attributed to the phenethyl group reaching an additional binding site within the μ-opioid receptor. wikipedia.org
The synthesis of such N-substituted derivatives often starts with the N-demethylation of morphine or related alkaloids to yield the corresponding "nor" compound, which can then be alkylated. mdpi.com For example, N-allyl-normorphine (nalorphine) is synthesized from normorphine by reaction with allyl bromide. mdpi.com
The introduction of other substituents, such as cyclopropylmethyl or cyclobutylmethyl, also leads to compounds with interesting pharmacological properties. nih.gov The synthesis of these analogues typically involves the alkylation of a nor-morphinan precursor with the appropriate alkyl halide. nih.gov For instance, the replacement of the 3-hydroxyl group with amino groups in cyclazocine (B1219694) analogues, which have different N-substituents, has led to compounds with high affinity for μ and κ opioid receptors. nih.gov
The Buchwald-Hartwig coupling reaction is a modern method used to introduce N-aryl and N-benzyl groups. nih.govnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions. researchgate.net
Table 2: Impact of N-17 Substituent on Morphine Analogues
| N-17 Substituent | Resulting Compound | Key Feature | Reference |
| Phenethyl | N-Phenethylnormorphine | 8-14 times more potent than morphine | wikipedia.org |
| Allyl | Nalorphine (B1233523) | Opioid receptor antagonist | mdpi.com |
| Cyclopropylmethyl | Cyclorphan (B1240199) | Potent μ and κ opioid agonist/antagonist | nih.govresearchgate.net |
| Cyclobutylmethyl | Butorphan (B10826112) | Potent μ and κ opioid agonist/antagonist | nih.govresearchgate.net |
Chemoenzymatic Synthesis Approaches to Morphine Analogs
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of traditional chemical methods to produce complex molecules like morphine analogs. arkat-usa.orgmdpi.com This approach is particularly valuable for creating chiral intermediates with high enantiomeric purity. core.ac.uk
A key strategy involves the use of dioxygenase enzymes, such as toluene (B28343) dioxygenase (TDO), expressed in recombinant microorganisms like E. coli. arkat-usa.org These enzymes can convert aromatic compounds into homochiral cis-diene diols, which serve as versatile building blocks for the synthesis of the morphine core. arkat-usa.orgcore.ac.uk For example, bromobenzene (B47551) can be converted to a homochiral diene cis-diol that contains the structural features of ring C of morphine. arkat-usa.org
Lipases are another class of enzymes utilized in chemoenzymatic synthesis for the kinetic resolution of racemic intermediates. mdpi.com For instance, a lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol has been used to obtain a key chiral intermediate for the synthesis of a novel opioid receptor ligand. mdpi.com
These enzymatic transformations provide access to complex and highly oxygenated structures that are challenging to produce through purely chemical means. researchgate.net The combination of enzymatic and chemical steps allows for more efficient and environmentally benign synthetic routes to morphine and its analogues. arkat-usa.org
Development of Novel Synthetic Pathways for Derivatization
The ongoing development of novel synthetic pathways for the derivatization of morphine and its analogues is driven by the need to create new compounds with improved pharmacological properties. nih.gov These pathways often focus on modifying specific positions on the morphinan skeleton, such as rings A and C, and the N-17 moiety. nih.gov
One area of development involves palladium-catalyzed reactions to create new C-C and C-heteroatom bonds. researchgate.netnih.gov For example, the Suzuki and Sonogashira coupling reactions have been used to synthesize 1-substituted derivatives of codeine. nih.gov Similarly, the Buchwald-Hartwig amination has been employed to introduce amino groups at the 3-position of the morphinan ring system. nih.gov
Another innovative approach is the use of a type II nitroso-ene cyclization to construct the morphan skeleton. pku.edu.cn This method has been successfully applied to the total synthesis of (±)‐kopsone, a morphan-type alkaloid. pku.edu.cn
The derivatization of the 6-position of the morphinan ring has also been a focus of research. For instance, new 6β-aminomorphine and codeine derivatives have been synthesized via the Mitsunobu reaction. tandfonline.com Furthermore, the introduction of amino acid and dipeptide residues at the 6-position of 14-O-methyloxymorphone has led to the creation of zwitterionic derivatives with interesting pharmacological profiles. acs.org
These novel synthetic strategies provide access to diverse libraries of morphine analogues, enabling a more thorough exploration of the structure-activity landscape of opioid ligands. nih.gov
Structure Activity Relationships Sar of Amino Substituted Morphinans
Impact of Amino Group Position on Receptor Binding Affinity and Selectivity
The location of an amino substitution on the morphinan (B1239233) scaffold is a critical determinant of its interaction with opioid receptors. Modifications at the C-3, C-6, and N-17 positions have been extensively studied, revealing distinct effects on receptor binding and functional activity.
C-3 Amino Substitutions and Opioid Receptor Affinity (μ, δ, κ)
The introduction of an amino group at the C-3 position of the morphinan structure can significantly alter its binding characteristics. For instance, a series of aminothiazole-derived morphinans, where a primary amino group is part of a thiazole (B1198619) ring fused to the A-ring of the morphinan, has demonstrated high affinity and selectivity for both κ and μ opioid receptors. nih.gov These compounds, such as the 3-aminothiazole derivatives of cyclorphan (B1240199), have been shown to act as κ agonists with mixed agonist/antagonist activity at the μ opioid receptor. nih.gov
The nature of the substituent on the nitrogen of the aminothiazole ring also plays a role. While N'-monosubstituted analogues generally exhibited lower binding affinities at all three receptor subtypes compared to their unsubstituted precursors, many retained high affinity for the κ receptor. nih.gov This highlights the nuanced interplay between the C-3 modification and other structural features in determining the final pharmacological profile.
C-6 Amino Substitutions and Their Influence on Opioid Receptor Interaction
Position 6 of the morphinan skeleton is a key site for manipulation to modulate opioid receptor activity. nih.gov Replacing the typical hydroxyl or keto group at this position with various amino-containing moieties has led to the discovery of potent opioid ligands.
Studies have shown that introducing zwitterionic residues, such as amino acids, at the C-6 position can lead to compounds with significantly reduced access to the central nervous system while maintaining in vitro and in vivo opioid receptor activity. mdpi.com For example, derivatives with natural and unnatural amino acids at position 6 have displayed high μ (MOR) and δ (DOR) opioid receptor binding affinities and agonism. mdpi.com The stereochemistry of the amino acid at C-6 (R vs. β orientation) also influences the binding profile. acs.org
The table below summarizes the in vitro opioid receptor binding affinities of selected C-6 substituted morphinans.
| Compound | Substitution | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
| 11 | 6-Glycine tert-butyl ester | 1.40 | 1.80 | 15.0 |
| 12 | 6-Glycine tert-butyl ester | 0.80 | 1.20 | 8.50 |
| 13 | 6-Glycine | 0.16 | 0.25 | 2.10 |
| 14 | 6-Glycine | 0.22 | 0.30 | 1.80 |
| 15 | 6-Glycine tert-butyl ester | 0.55 | 0.90 | 7.20 |
| 16 | 6-Glycine tert-butyl ester | 0.30 | 0.40 | 4.50 |
| 17 | 6-Glycine | 0.18 | 0.20 | 1.50 |
| 18 | 6-Glycine | 0.25 | 0.35 | 1.20 |
| Morphine | - | 2.50 | 40.0 | 35.0 |
Data sourced from Spetea et al., 2011. acs.org
N-17 Amino-Containing Substituents and Pharmacological Profile Modulation
The substituent at the N-17 position of the morphinan skeleton is a well-established determinant of the pharmacological character of the molecule, influencing whether it acts as an agonist, antagonist, or partial agonist. researchgate.netplos.orgnih.govmdpi.com The classic example is the conversion of the potent agonist morphine (N-methyl) to the antagonist nalorphine (B1233523) (N-allyl). researchgate.netnih.gov
Replacing the N-methyl group with various amino-containing substituents can profoundly alter the pharmacological profile. For instance, the introduction of an N-phenethyl group has been shown to be highly favorable for improving affinity and selectivity for the μ-opioid receptor (MOR), as well as enhancing agonist potency. plos.orgnih.gov N-phenethyl derivatives of both morphine and oxymorphone have demonstrated potent stimulation of G protein coupling and intracellular calcium release through the MOR. plos.orgnih.gov
In a series of aminothiazolomorphinans, modifying the N-substituent (R3) drastically altered potency and efficacy. nih.gov For example, an N-cyclopropyl derivative showed a 130-fold higher affinity for the κ receptor compared to the N-methyl derivative. nih.gov An N-fluoropropyl derivative also exhibited high affinity at the κ receptor with good selectivity over μ and δ receptors. nih.gov
The nature of the substituent at the nitrogen atom significantly impacts both opioid receptor binding affinity and selectivity, often in conjunction with modifications at other positions, such as C-14. acs.org
Conformational Analysis and Ligand-Receptor Interaction Hypotheses
The binding of an amino-substituted morphinan to an opioid receptor is a dynamic process involving specific conformational changes in both the ligand and the receptor. The protonated tertiary amine of the morphinan is crucial for forming a conserved salt bridge with an aspartate residue (Asp147 in the μ-opioid receptor) in the orthosteric binding pocket. acs.orgacs.org
Molecular docking studies have provided insights into these interactions. For example, in 14-benzyloxy substituted derivatives, an additional hydrophobic interaction with an isoleucine residue (Ile144) was observed. mdpi.com The absence of a 6-carbonyl group can deplete a steric clash with a valine residue (Val300), potentially explaining the improved MOR binding affinity of some 6-desoxo compounds. mdpi.com
The conformation of the morphinan's C-ring is also significant. Desomorphine, which lacks the C-6 hydroxyl group and has a saturated C-ring, adopts a chair conformation, in contrast to the boat conformation of morphine's C-ring. mdpi.com These subtle structural differences can lead to significant variations in potency.
Furthermore, different ligands can induce distinct conformational changes in the receptor. For instance, morphine and fentanyl, while both binding to the MOR, elicit different activation patterns, with morphine preferentially activating transmembrane (TM) helices 3 and 5, and fentanyl activating TM6 and TM7. acs.org This suggests that the specific interactions of the ligand with the receptor's binding pocket dictate the downstream signaling pathways.
Correlation between Chemical Structure and Theoretical Receptor Efficacy
The chemical structure of an amino-substituted morphinan not only determines its binding affinity but also its intrinsic efficacy—the ability to activate the receptor and elicit a cellular response. msdmanuals.com This efficacy can range from full agonism to partial agonism and antagonism.
In a series of NBF (N-benzofuran) derivatives, the stereochemistry at the C-6 position (α vs. β) in conjunction with substitutions on the benzofuran (B130515) ring was found to be critical for determining whether the compound acted as a MOR antagonist or agonist. rsc.org For instance, with halogen and methyl substituents on the benzofuran ring, the 6α-configured compounds remained antagonists, while their 6β-counterparts switched to become MOR agonists. rsc.org This functional conversion is thought to be due to the collective influence of the C-6 configuration and the substituent on the orientation of the benzofuran ring within the MOR binding pocket. rsc.org
Similarly, in a series of aminothiazolomorphinans, [³⁵S]GTPγS binding assays revealed that these compounds were κ agonists with mixed agonist and antagonist activity at the μ receptor. nih.gov This mixed efficacy profile is a direct consequence of their specific chemical structure.
Molecular Pharmacology and Receptor Interaction Mechanisms
Opioid Receptor Subtypes (μ, δ, κ) and Aminomorphinan Interactions
The interaction of aminomorphinan derivatives with the three main opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—has been a subject of significant research. painphysicianjournal.comfrontiersin.org These receptors, all of which are G-protein coupled receptors (GPCRs), are crucial in mediating the effects of both endogenous and exogenous opioids. nih.govfrontiersin.org The affinity and selectivity of aminomorphinan compounds for these receptor subtypes are largely influenced by the nature and position of the amino-substituent on the morphinan (B1239233) scaffold. nih.gov
Historically, the phenolic hydroxyl group at the 3-position of the morphinan structure was considered essential for high-affinity binding to opioid receptors. nih.gov However, studies have demonstrated that replacing this phenolic group with various amino functionalities can yield highly potent and selective ligands. nih.govresearchgate.net For instance, the replacement of the phenolic group in potent μ and κ opioid agonist/antagonists like cyclorphan (B1240199) and butorphan (B10826112) with phenylamino (B1219803) and benzylamino groups has resulted in compounds with subnanomolar binding affinities at μ and κ receptors. nih.gov
Specifically, research has shown that 3-aminobenzyl and 3-aminophenyl derivatives of cyclorphan and butorphan can effectively replace the phenolic group, leading to high-affinity opioid ligands. nih.gov For example, p-methoxyphenylaminocyclorphan exhibits a high affinity with a Kᵢ of 0.026 nM at the μ-receptor and 0.03 nM at the κ-receptor. researchgate.net
The nature of the amino group and its substituents plays a critical role in determining the binding profile. Primary amino derivatives have been synthesized, and while a primary amino derivative of cyclazocine (B1219694) was less potent when administered subcutaneously, it showed equipotency when given orally. nih.gov Phenylamine and benzylamine (B48309) substituted compounds have demonstrated subnanomolar affinity for κ and μ receptors respectively. nih.gov Further substitution on the phenyl ring can also modulate affinity. For instance, a para-methoxy group on a phenylamino substituent can increase affinities at both μ and κ receptors. nih.gov
The enantioselectivity of these interactions is also a key factor, with the (2R,6R,11R)-configuration generally being preferred for opioid receptor binding. acs.org Many of these aminomorphinan analogues exhibit high selectivity for μ and κ receptors over δ receptors. acs.org
Table 1: Binding Affinities (Kᵢ, nM) of Selected 3-Aminomorphinan Derivatives at Opioid Receptors
| Compound | Substituent at Position 3 | μ-Receptor Affinity (Kᵢ, nM) | κ-Receptor Affinity (Kᵢ, nM) | δ-Receptor Affinity (Kᵢ, nM) |
|---|---|---|---|---|
| 8a | Benzylamino | ~10-fold decrease vs. parent | ~10-fold decrease vs. parent | 76-fold decrease vs. parent |
| 8d | Benzylamino | ~10-fold decrease vs. parent | ~10-fold decrease vs. parent | 112-fold decrease vs. parent |
| 8c (CPM) | Phenylamino | 0.080 | 0.047 | ~5.6 (70-fold selective for μ) |
| 8b (CPM) | p-Methoxyphenylamino | 0.026 | 0.030 | ~1.69 (65-fold selective for μ) |
| 8e (CBM) | p-Methoxyphenylamino | 0.61 | 0.59 | Not Reported |
Data sourced from Decker, M. et al. nih.gov CPM: Cyclopropylmethyl; CBM: Cyclobutylmethyl
G-Protein Coupled Receptor (GPCR) Signaling Pathways Investigated In Vitro
Opioid receptors, including the μ, δ, and κ subtypes, are members of the G-protein coupled receptor (GPCR) superfamily. nih.gov The binding of an agonist, such as an aminomorphinan derivative, to these receptors initiates a cascade of intracellular signaling events mediated by heterotrimeric G-proteins. nih.govmdpi.com
Upon agonist binding, the GPCR undergoes a conformational change, which in turn activates the associated G-protein. ijbs.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G-protein. nih.gov The activated Gα-GTP subunit then dissociates from the Gβγ dimer, and both components can interact with downstream effector molecules to modulate cellular activity. nih.govijbs.com
The primary signaling pathway for μ-opioid receptors (MORs) involves coupling to the Gαi/o family of G-proteins. frontiersin.org Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov This reduction in cAMP can affect the activity of various downstream proteins, including protein kinase A (PKA). mdpi.com The Gβγ subunit, on the other hand, can directly modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov
In vitro studies utilizing techniques like [³⁵S]GTPγS binding assays have been instrumental in characterizing the functional activity of aminomorphinan derivatives. acs.org This assay measures the ability of a compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, providing a direct measure of receptor activation and G-protein coupling. Several 8-amino-2,6-methano-3-benzazocine derivatives have demonstrated intrinsic opioid-receptor-mediated activity in these assays. acs.org
Furthermore, the concept of "biased agonism" or "functional selectivity" has emerged, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). frontiersin.org The recruitment of β-arrestin to the activated receptor can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling events. nih.gov Investigating the signaling bias of novel aminomorphinan compounds is a key area of research, with the goal of developing analgesics that separate therapeutic effects from adverse side effects. frontiersin.orgoup.com
Table 2: Key Events in GPCR Signaling upon Aminomorphinan Binding
| Step | Event | Primary Effector/Molecule | Consequence |
|---|---|---|---|
| 1 | Ligand (Aminomorphinan) Binding | Opioid Receptor (μ, δ, or κ) | Receptor conformational change |
| 2 | G-Protein Activation | Heterotrimeric G-protein (Gαβγ) | GDP-GTP exchange on Gα subunit |
| 3 | G-Protein Dissociation | Gα-GTP and Gβγ subunits | Subunits become free to interact with effectors |
| 4 | Downstream Signaling (Gαi/o) | Adenylyl Cyclase | Inhibition of cAMP production |
| 5 | Downstream Signaling (Gβγ) | Ion Channels (e.g., Ca²⁺, K⁺) | Modulation of ion flow and membrane potential |
| 6 | Signal Termination/Modulation | β-Arrestin, GRKs | Receptor desensitization and internalization |
This table provides a generalized overview of GPCR signaling. Specific pathways can vary.
Molecular Modeling and Docking Studies for Amino-Morphinan Derivatives
Molecular modeling and docking studies have become indispensable tools for understanding the interactions between amino-morphinan derivatives and opioid receptors at a molecular level. acs.orgnih.gov These computational techniques allow researchers to predict and analyze the binding modes of ligands within the receptor's binding pocket, providing insights into the structural basis for their affinity and selectivity. nih.gov
Docking studies have been performed on various N-methylmorphinans and their derivatives to elucidate differences in receptor interactions. acs.org These studies often utilize the crystal structures of opioid receptors, such as the μ-opioid receptor (MOR), to create a detailed model of the binding site. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. acs.org
For instance, docking analyses have shown that the aromatic ring of morphinans is typically embedded within a hydrophobic pocket formed by residues like M151, V236, I296, and V300 in the MOR. acs.org The orientation of the ligand within this pocket is crucial and can influence the formation of critical non-covalent interactions that are necessary for receptor activation. nih.gov
In the case of amino-morphinan derivatives, molecular modeling helps to understand how the replacement of the phenolic hydroxyl group with an amino group affects receptor binding. The amino group and its substituents can form different hydrogen bonding networks and hydrophobic interactions compared to the original hydroxyl group. nih.gov For example, the presence of additional aromatic moieties at the 3-position, as in phenylamino derivatives, is often well-tolerated and can even be beneficial for binding, potentially due to interactions with phenylalanine residues present in the μ-receptor. nih.gov
Molecular dynamics (MD) simulations can further refine the understanding obtained from docking studies by simulating the dynamic behavior of the ligand-receptor complex over time. vcu.edu MD simulations can reveal subtle differences in the tendency of ligands to form hydrogen bonds and affect conformational changes in the receptor, such as the "3-7 lock switch" in the MOR. nih.gov These computational approaches, coupled with experimental data, provide valuable information for the rational design of more potent and selective amino-morphinan-based ligands. vcu.edu
Table 3: Examples of Interacting Residues in the μ-Opioid Receptor with Morphinan Ligands
| Ligand Feature | Interacting Receptor Residues (Example) | Type of Interaction |
|---|---|---|
| Aromatic Ring | M151, V236, I296, V300 | Hydrophobic |
| Protonated Amine | D147 | Ionic/Hydrogen Bond |
| Phenolic Hydroxyl (or replacement) | H297 (often via a water molecule) | Hydrogen Bond Network |
| 14-O-benzyl group | I144 | Hydrophobic |
Data compiled from molecular docking studies. acs.orgnih.gov
Role of Specific Amino Acid Residues in Receptor Binding Sites for Morphine and its Analogs
The binding of morphine and its analogs, including amino-morphinans, to opioid receptors is a highly specific process governed by interactions with key amino acid residues within the receptor's binding pocket. frontiersin.org The identity and orientation of these residues create a unique chemical environment that determines the ligand's affinity and efficacy. nih.gov
A crucial interaction for many morphinans is the ionic bond formed between the protonated amine of the ligand and a conserved aspartic acid residue, D147 (in the μ-opioid receptor). nih.govfrontiersin.org This interaction is considered a cornerstone of morphinan binding.
The aromatic ring of the morphinan scaffold typically fits into a hydrophobic pocket. In the μ-opioid receptor, this pocket includes residues such as I322 and Y326. frontiersin.org While Y148 may interact transiently with morphine during the initial binding phase, its interaction with antagonists like naloxone (B1662785) is more sustained. frontiersin.org The residue I322 is thought to be more involved in shaping the binding pocket and controlling ligand entry rather than direct recognition. frontiersin.org
The region around the 3-position of the morphinan, where the phenolic hydroxyl group of morphine is located, also plays a critical role. The residue H297 in the μ-opioid receptor is often involved in a water-mediated hydrogen-bonding network with the 3-hydroxyl group. acs.orgnih.gov When this hydroxyl is replaced by an amino group, as in amino-morphinans, this residue and others in the vicinity likely form new hydrogen bonds or other interactions that contribute to the binding affinity. The presence of three phenylalanine residues in the μ-receptor may explain why additional aromatic groups at the 3-position of morphinans can be beneficial. nih.gov
Furthermore, mutagenesis studies have highlighted the importance of other residues. For example, mutating Asn230 in the human μ-opioid receptor to more hydrophobic amino acids like threonine or leucine (B10760876) can enhance the potency of morphine, suggesting hydrophobic interactions between this position and the hexene-ring of morphine. kuleuven.be Another study pointed to the importance of Y7.43 in the MOR for downstream signaling activated by fentanyl, although its mutation did not significantly alter the binding affinity of morphine. frontiersin.org
These specific interactions between the ligand and individual amino acid residues are what ultimately trigger the conformational changes in the receptor that lead to the activation of downstream signaling pathways. frontiersin.org
Table 4: Key Amino Acid Residues in the μ-Opioid Receptor and Their Role in Morphinan Binding
| Residue (μOR) | Location/Domain | Role in Binding | Interacting Ligand Moiety |
|---|---|---|---|
| D147 | Transmembrane Domain 3 (TM3) | Forms a crucial ionic/hydrogen bond. nih.govfrontiersin.org | Protonated Amine |
| Y148 | Transmembrane Domain 3 (TM3) | Transient interaction with agonists. frontiersin.org | Aromatic/Piperidine Ring |
| H297 | Transmembrane Domain 6 (TM6) | Participates in a water-mediated hydrogen bond network. acs.orgnih.gov | 3-Hydroxyl Group (or substitute) |
| I322 | Transmembrane Domain 7 (TM7) | Shapes the binding pocket and ligand entry pathway. frontiersin.org | General Ligand Structure |
| Y326 | Transmembrane Domain 7 (TM7) | Contributes to the hydrophobic binding pocket. frontiersin.org | Aromatic Ring |
| Asn230 | Extracellular Loop 2 (ECL2) | Hydrophobic interactions with the ligand's core structure. kuleuven.be | Hexene-Ring |
The specific roles and interactions can vary between different ligands and receptor subtypes.
Preclinical Pharmacological Investigations of Aminomorphinans
In Vitro Receptor Binding Assays and Competition Studies
The initial step in characterizing novel aminomorphinan compounds involves determining their affinity for the primary opioid receptors: mu (µ), delta (δ), and kappa (κ). This is typically achieved through competitive binding assays where the test compound's ability to displace a radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) value indicates the compound's binding affinity, with lower values signifying higher affinity.
Research into 3-aminomorphinans, where the traditional phenolic group of potent morphinans is replaced by phenylamino (B1219803) or benzylamino groups, has identified compounds with exceptionally high affinity for mu and kappa receptors. researchgate.net For instance, a notable derivative, p-methoxyphenylaminocyclorphan, demonstrated a Ki value of 0.026 nM at the mu receptor and 0.03 nM at the kappa receptor, indicating very potent binding to these targets. researchgate.net
Another compound, 3-(3'-hydroxybenzyl)amino-17-methylmorphinan, also showed a high binding affinity for the mu opioid receptor with a Ki value of 0.42 nM. researchgate.net Studies on other 3-amino-3-desoxymorphine derivatives revealed that, compared to morphine, they had a lower affinity for mu, delta, and kappa opioid receptors by factors of 38-273, 11-41, and 10-141, respectively. researchgate.net
| Compound | Mu (µ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
|---|---|---|
| p-methoxyphenylaminocyclorphan | 0.026 | 0.03 |
| 3-(3'-hydroxybenzyl)amino-17-methylmorphinan | 0.42 | Data not available |
Functional Assays for Agonist and Antagonist Activities (e.g., GTPγS assay)
Beyond determining binding affinity, it is crucial to understand how a compound functionally affects the receptor. Functional assays, such as the [³⁵S]GTPγS binding assay, are employed to measure the extent of G-protein activation following receptor binding, thereby distinguishing between agonists, antagonists, and partial agonists. nih.govnih.gov An agonist will stimulate [³⁵S]GTPγS binding, indicating receptor activation. nih.gov
In studies of 3-aminomorphinan derivatives, functional activity was evaluated using the [³⁵S]GTPγS binding assay. researchgate.net The compound 3-(3'-hydroxybenzyl)amino-17-methylmorphinan, which demonstrated high binding affinity for the mu receptor, was characterized as a full agonist in this assay. researchgate.net This finding confirms that its binding to the mu receptor leads to a robust activation of the associated G-protein signaling cascade, a hallmark of agonist activity.
In Vivo Antinociceptive Efficacy in Animal Models (e.g., hot plate, tail flick, writhing tests)
To assess the potential analgesic effects, aminomorphinans are tested in various animal models of pain. These models, such as the hot plate, tail flick, and writhing tests, measure the compound's ability to reduce the response to noxious thermal or chemical stimuli. The efficacy is often quantified by the ED50 value, which represents the dose required to produce an antinociceptive effect in 50% of the test subjects.
The 14-beta-aminomorphinone derivative, pentamorphone (B1679290), has demonstrated potent antinociceptive effects across multiple preclinical species and pain models. nih.gov In the mouse hot plate test, a model for thermal pain, pentamorphone showed an ED50 of 0.0039 mg/kg. nih.gov Its efficacy was further confirmed in the rabbit tooth-pulp test and the dog tail clamp test, with ED50 values of 0.0009 mg/kg and 0.012 mg/kg, respectively. nih.gov The antinociceptive effects of pentamorphone were attenuated by pretreatment with the opioid antagonist naloxone (B1662785), confirming its action is mediated through opioid receptors. nih.gov
| Animal Model | Pain Type | ED50 (mg/kg) |
|---|---|---|
| Mouse Hot Plate | Thermal | 0.0039 |
| Rabbit Tooth-Pulp | Electrical | 0.0009 |
| Dog Tail Clamp | Mechanical | 0.012 |
A critical aspect of preclinical evaluation is comparing the potency of a new compound to existing standards like morphine. Such comparisons provide a benchmark for its potential therapeutic efficacy.
Studies directly comparing pentamorphone to morphine have revealed a significantly higher potency for the aminomorphinan derivative. nih.gov In the mouse hot plate test, pentamorphone (ED50 = 0.0039 mg/kg) was found to be approximately 1,870 times more potent than morphine (ED50 = 7.3 mg/kg). nih.gov An even greater potency difference was observed in the rabbit tooth-pulp test, where pentamorphone (ED50 = 0.0009 mg/kg) was about 1,222 times more potent than morphine (ED50 = 1.1 mg/kg). nih.gov
| Compound | Mouse Hot Plate Test | Rabbit Tooth-Pulp Test |
|---|---|---|
| Pentamorphone | 0.0039 | 0.0009 |
| Morphine | 7.3 | 1.1 |
| Potency Ratio (Morphine/Pentamorphone) | ~1872x | ~1222x |
Investigations into Ligand-Receptor Kinetics and Duration of Action in Preclinical Settings
The therapeutic profile of a drug is influenced not only by its potency but also by its pharmacokinetic and pharmacodynamic properties, including its onset and duration of action. Preclinical studies investigate these parameters to predict the clinical utility of a compound.
Investigations into pentamorphone revealed that intramuscular administration resulted in a significantly faster onset of action compared to equipotent doses of morphine in both mice and rabbits. nih.gov However, this rapid onset was paired with a shorter duration of action. In mice, the duration of antinociception for pentamorphone was 10 minutes, substantially shorter than the 60 minutes observed with an equipotent dose of morphine. nih.gov A similar trend was seen in rabbits, where an ED98 dose of pentamorphone had a duration of 65 minutes, compared to 200 minutes for morphine, indicating that while highly potent, its effects are less sustained than those of morphine. nih.gov
Analytical Methodologies for Amino Substituted Morphinans
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry for structural elucidation)
Spectroscopic methods are fundamental tools for the structural elucidation of novel amino-substituted morphinans. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed to provide detailed information about the molecular structure and composition. nih.govlehigh.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy provides comprehensive structural information by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C. nih.gov Analysis of multidimensional NMR spectra allows for the direct inference of atom connectivity and spatial arrangements. nih.gov For amino-substituted morphinans, ¹H and ¹³C NMR spectra are recorded to confirm the successful introduction of the amino group and other modifications to the morphinan (B1239233) scaffold. scienceopen.comresearchgate.net
Key applications of NMR in this context include:
Confirmation of Structure: The chemical shifts (δ), signal multiplicity (splitting), and integration values in ¹H NMR spectra confirm the presence of specific protons and their neighboring atoms. For instance, the appearance of new signals corresponding to the amino group or adjacent protons, and shifts in the signals of the morphinan core, indicate successful substitution. scienceopen.com
Structural Isomer Differentiation: One- and two-dimensional NMR techniques are used to verify the structure of the alkyl side chains and the position of substituents on the aromatic ring. researchgate.net
Stereochemical Assignment: Specific coupling constants can help determine the relative stereochemistry of the molecule. This is particularly important for defining the orientation of the amino group (see Section 6.3). acs.org
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain structural insights through fragmentation analysis. universalclass.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. frontiersin.org Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of ions. lehigh.eduuniversalclass.com The molecular ion peak (M+) confirms the molecular weight of the compound, while the fragmentation pattern provides a "fingerprint" that can help identify the structure and the location of substituents. lehigh.edu For example, product ion spectroscopy of specific immonium ions formed after electron ionization can help elucidate the structure of aliphatic parts of the molecule. researchgate.net
The table below summarizes typical spectroscopic data used for the characterization of an exemplary amino-substituted morphinan derivative.
| Technique | Application | Typical Data/Observations |
| ¹H NMR | Structural Confirmation, Stereochemistry | Chemical shifts (δ) and coupling constants (J) for protons on the morphinan skeleton and amino substituent. scienceopen.commdpi.com |
| ¹³C NMR | Carbon Skeleton Analysis | Chemical shifts (δ) for all carbon atoms, confirming the overall structure and substitution pattern. scienceopen.comfrontiersin.orgmdpi.com |
| HRMS | Molecular Formula Determination | Provides a highly accurate mass-to-charge (m/z) ratio to confirm the elemental composition. frontiersin.org |
| IR Spectroscopy | Functional Group Identification | Shows absorption bands characteristic of functional groups like amines (N-H stretching) and hydroxyls (O-H stretching). scienceopen.comresearchgate.net |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the purification of newly synthesized amino-substituted morphinans and for the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. theseus.fi
Thin-Layer Chromatography (TLC) is a standard method used for routine monitoring of reaction progress and for preliminary purity checks. nih.gov It is a rapid and cost-effective technique that helps in identifying the number of components in a mixture and selecting appropriate solvent systems for larger-scale purification.
Column Chromatography , including flash chromatography and medium-pressure liquid chromatography (MPLC), is widely used for the routine purification of reaction products. nih.gov These techniques utilize a solid stationary phase (commonly silica (B1680970) gel) packed into a column. The compound mixture is loaded onto the column and separated by eluting with a solvent or solvent mixture (mobile phase). Diastereomers of amino-substituted morphinans have been successfully separated using MPLC. acs.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purity assessment of the synthesized compounds. walshmedicalmedia.com It offers high resolution and sensitivity. An HPLC system uses a pump to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. theseus.fi By using specific columns and mobile phases, HPLC can effectively separate the target compound from any impurities or starting materials. Chiral HPLC, using a chiral stationary phase, is particularly important for the separation of enantiomers (see Section 6.3). theseus.fiwalshmedicalmedia.com
The table below outlines common chromatographic methods used for aminomorphinans.
| Method | Stationary Phase | Mobile Phase | Purpose |
| TLC | Silica Gel 60 F-254 | Varies (e.g., solvent systems described for specific compounds) | Reaction monitoring, preliminary purity check. nih.gov |
| MPLC | Silica Gel | Varies (e.g., gradient elution) | Separation of diastereoisomers, preparative purification. acs.orgepo.org |
| HPLC | C18, Chiral Phases | Varies (e.g., Acetonitrile/Water, Hexane/Ethanol) | Final purity assessment, separation of stereoisomers. walshmedicalmedia.comjascoinc.com |
Stereochemical Characterization of Aminomorphinan Isomers
The morphinan scaffold contains multiple stereogenic centers, meaning that amino-substituted derivatives can exist as various stereoisomers (diastereomers and enantiomers). nih.gov The specific stereochemistry of these compounds is a critical factor in their biological activity. Therefore, unambiguous stereochemical characterization is essential.
The synthesis of 6β-aminomorphine and codeine derivatives can be achieved stereoselectively. researchgate.net The different conformations of the C-ring in saturated and unsaturated amino compounds are crucial for studying structure-activity relationships. researchgate.net
A key aspect of characterization is the assignment of the configuration at the C-6 position where the amino group is often introduced. The stereospecific synthesis of 6α- and 6β-amino derivatives of morphinans like naltrexone (B1662487) and oxymorphone has been reported. acs.org The distinction between these epimers can be achieved using ¹H NMR spectroscopy. The coupling constant (J) between the protons at C-5 and C-6 is diagnostic for the configuration. It has been shown that J(5,6) values for 6α-amino epimers are typically smaller (in the range of 3.2–4.0 Hz) compared to those for 6β-amino epimers (6.5–7.8 Hz). acs.org This difference arises from the distinct dihedral angles between the H-C(5) and H-C(6) bonds in the two epimers.
For separating and characterizing enantiomers, chiral chromatography is the method of choice. walshmedicalmedia.com Chiral HPLC columns are designed to interact differently with each enantiomer of a chiral compound, leading to different retention times and thus enabling their separation. theseus.fiwalshmedicalmedia.com
In more complex cases, advanced computational and spectroscopic methods may be employed. For instance, Vibrational Circular Dichroism (VCD) spectroscopy, combined with Density Functional Theory (DFT) computational analysis, can be used to determine the absolute configuration of chiral molecules, including those with multiple stereocenters. mdpi.comunibs.it This method compares the experimental VCD spectrum of a compound with spectra computed for its possible stereoisomers to find the best match, thereby assigning the absolute configuration. unibs.it
| Method | Principle | Application to Aminomorphinans |
| ¹H NMR Spectroscopy | Dihedral angle-dependent coupling constants (J-values). | Determination of C-6 configuration (α vs. β) based on the magnitude of the J(5,6) coupling constant. acs.org |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers for analytical or preparative purposes. theseus.fiwalshmedicalmedia.com |
| VCD Spectroscopy & DFT Calculation | Comparison of experimental and computed chiroptical spectra. | Unambiguous assignment of absolute configuration for complex chiral molecules. mdpi.comunibs.it |
Theoretical Considerations in Opioid Drug Design Based on Aminomorphinan Research
Rational Design of Opioid Agonists and Antagonists
The rational design of opioid agonists and antagonists based on the aminomorphinan scaffold is a sophisticated process rooted in understanding the structure-activity relationships (SAR) that govern a ligand's interaction with opioid receptors. guidetopharmacology.org The core principle involves modifying the aminomorphinan structure to either elicit a signaling cascade (agonism) or block the receptor from activation by other molecules (antagonism).
A foundational concept in this design process is the crucial role of the protonated amine group, a common feature in most opioid ligands. mdpi.comoup.com This positively charged nitrogen is believed to form a critical ionic interaction with a highly conserved aspartic acid residue (Asp147 in the μ-opioid receptor) in the third transmembrane helix of the receptor. oup.comacs.org This interaction serves as an anchor point for the ligand within the binding pocket. The design of both agonists and antagonists often retains this essential feature.
The switch between agonist and antagonist activity is frequently controlled by the nature of the substituent on the morphinan's nitrogen atom (N-17). nih.gov For instance, small alkyl groups like a methyl group often result in potent agonist activity. In contrast, replacing the N-methyl group with a larger substituent, such as a cyclopropylmethyl or allyl group, typically confers antagonist properties to the molecule. mdpi.com This principle is a cornerstone of rational opioid design, allowing chemists to "tune" the functional activity of a morphinan (B1239233) derivative.
Furthermore, the phenolic hydroxyl group at position 3 of the morphinan's A-ring has historically been considered vital for potent agonist activity, participating in hydrogen bonding within the receptor. nih.govnih.gov However, research into aminomorphinans has demonstrated that replacing this hydroxyl group with an amino group (—NH2) or a substituted amino group can maintain or, in some cases, enhance binding affinity and modulate function. nih.gov This bioisosteric replacement opens new avenues for designing ligands with novel pharmacological profiles. For example, replacing the 3-hydroxyl of cyclorphan (B1240199) with a 3-amino group led to a significant loss in affinity, but adding a benzyl (B1604629) group to that nitrogen restored high affinity for the μ-opioid receptor (MOR). nih.gov This highlights how rational modifications can rescue or enhance desired receptor interactions.
The concept of an "accessory site" has also been influential in the rational design of antagonists. This theory posits that introducing a bulky substituent at a specific position on the ligand can allow it to interact with an additional binding site on the receptor, which can stabilize an inactive receptor conformation, leading to antagonism. nih.gov This approach was used to design a selective opioid receptor antagonist from an agonist by introducing an N-phenethylcarboxamide group. nih.gov
Strategies for Modulating Receptor Selectivity and Functional Profiles
Modulating receptor selectivity and functional profiles of aminomorphinan-based ligands is a key goal in modern opioid research, aiming to develop compounds with more precise therapeutic actions. Strategies to achieve this involve targeted structural modifications to influence how a ligand interacts with the distinct binding pockets of the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.
One primary strategy involves the modification of substituents on the aminomorphinan scaffold. For example, replacing the prototypic 8-hydroxyl group in benzomorphan (B1203429) structures like cyclazocine (B1219694) with an amino group (—NH2) was explored as a way to alter pharmacokinetics and receptor interaction. While a simple 8-NH2 substitution significantly lowered affinity, further modifications of this amino group with aryl appendages led to compounds with high, subnanomolar affinity, particularly for μ and κ receptors. acs.org
Another effective strategy is the modification of the 3-position. Replacing the traditional phenolic hydroxyl group with a substituted amino group has yielded ligands with altered selectivity. nih.gov For instance, the introduction of a 3-(3'-hydroxybenzyl)amino group on a 17-methylmorphinan scaffold resulted in a compound with 24-fold selectivity for the MOR over the KOR and 1700-fold selectivity over the DOR. nih.govresearchgate.net Conversely, a 2-(3'-hydroxybenzyl)amino substituent on a 17-cyclopropylmethylmorphinan produced a highly KOR-selective ligand. nih.gov These findings underscore how the position and nature of the amino-based substituent can dramatically shift receptor preference.
The functional profile of a ligand (i.e., whether it is a full agonist, partial agonist, or antagonist) can also be fine-tuned. Partial agonism, where a ligand only partially activates a receptor, is a desirable trait for certain therapeutic applications. Many 3-benzylaminomorphinan derivatives have been found to act as partial agonists at the MOR while being full agonists at the KOR. nih.gov This mixed functional profile can be advantageous. Furthermore, the concept of "biased agonism" has emerged as a sophisticated strategy. This involves designing ligands that preferentially activate G-protein signaling pathways over β-arrestin recruitment pathways. elifesciences.orgnih.gov Structural modifications in regions like the one between transmembrane helix 5 (TM5) and extracellular loop 2 (ECL2) have been identified as key for modulating β-arrestin recruitment for both MOR and KOR. elifesciences.orgnih.gov
The stereochemistry of the morphinan core is also a critical determinant of selectivity and function. Naturally occurring opioids are levorotatory, and this stereoisomer generally exhibits higher affinity for opioid receptors. acs.org The dextrorotatory isomers, while having lower opioid receptor affinity, may show increased affinity for other targets like NMDA or sigma receptors, offering a pathway to multifunctional ligands. acs.org
Finally, creating bivalent ligands, where two pharmacophores are linked together, represents another strategy. This approach can lead to significant increases in affinity compared to the individual (monovalent) ligands, although the effect on selectivity can be complex. researchgate.net
Table 1: Impact of Substitutions on Aminomorphinan Receptor Affinity and Selectivity
| Parent Compound | Modification | Resulting Compound Example | MOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | Selectivity Profile | Reference |
|---|---|---|---|---|---|---|
| Cyclorphan | Replacement of 3-OH with 3-NH-benzyl | 3-Benzylaminocyclorphan | 0.26 | - | High MOR affinity | nih.gov |
| Butorphan (B10826112) | Addition of 3-(3'-methoxybenzyl)amino | 3-(3'-methoxybenzyl)aminobutorphan | 0.14 | 0.24 | High MOR/KOR affinity | nih.gov |
| 17-Methylmorphinan | Addition of 3-(3'-hydroxybenzyl)amino | 4g | 0.42 | 10.1 | MOR selective (24-fold over KOR) | nih.gov |
| 17-Cyclopropylmethylmorphinan | Addition of 2-(3'-hydroxybenzyl)amino | 17 | 210 | 1.4 | KOR selective (150-fold over MOR) | nih.gov |
| Cyclazocine | Replacement of 8-OH with 8-NH2 | 8-aminocyclazocine | Lowered affinity >20-fold | Lowered affinity >20-fold | Reduced affinity | acs.org |
Exploration of Novel Chemical Scaffolds and Structural Modifications for Opioid Activity
The quest for better opioid therapeutics has driven the exploration of novel chemical scaffolds and extensive structural modifications of the aminomorphinan core. This research aims to discover new classes of compounds with improved pharmacological properties.
A significant area of exploration has been the bioisosteric replacement of the phenolic 3-hydroxyl group, a feature once thought indispensable for opioid activity. nih.gov Research has shown that replacing this group with various amino functionalities, such as phenylamino (B1219803) and benzylamino groups, can lead to highly potent ligands. researchgate.netacs.org For example, p-methoxyphenylaminocyclorphan, a derivative of the potent agonist/antagonist cyclorphan, exhibits exceptionally high affinity for both μ and κ receptors, with Ki values of 0.026 nM and 0.03 nM, respectively. researchgate.net This demonstrates that the amino group can effectively mimic or surpass the role of the hydroxyl group in receptor binding.
Modifications are not limited to the A-ring. The C-ring of the morphinan structure has also been a target for structural changes. For instance, novel 6β-heteroarylamidomorphinanes were designed and synthesized. nih.govresearchgate.net These compounds, prepared through the acylation of 6β-aminomorphinanes, showed moderate selectivity for the MOR and, in some cases, exhibited long-lasting analgesic effects in vivo. researchgate.net This indicates that introducing complex amide functionalities at the 6-position is a viable strategy for developing new opioid ligands.
Furthermore, the core morphinan skeleton itself has been altered. The development of 2,6-methano-3-benzazocines (benzomorphans) was an early and successful example of scaffold simplification. acs.org More recently, research has focused on creating entirely novel scaffolds that maintain the key pharmacophoric elements of opioids but have a different chemical backbone. Structure-based virtual screening, using the binding mode of non-traditional opioid agonists like Salvinorin A, has led to the discovery of completely new, non-basic scaffolds with opioid activity. nih.gov One such discovery was a 2-methylspiro[6H-pyrazolo[1,5-a]pyrimidine-7,4'-piperidine]-5-one scaffold, which had never before been associated with opioid receptor modulation. nih.gov
Another innovative approach is the design of bivalent ligands. In this strategy, two morphinan units are chemically linked together. This approach has been shown to produce ligands with significantly higher affinities compared to their single-unit counterparts, suggesting a cooperative binding effect. researchgate.net
The exploration of different isomers of the morphinan structure has also yielded interesting results. While the levorotatory isomers are typically responsible for opioid activity, dextrorotatory isomers like dextromethorphan (B48470) have found other therapeutic uses and can be valuable starting points for designing ligands that target other receptor systems, such as NMDA receptors. acs.orgmdpi.com
These diverse strategies, from simple substitutions to the creation of entirely new molecular frameworks, highlight the ongoing effort to expand the chemical space of opioid ligands beyond the traditional morphinan structure.
Understanding the Influence of Amino Groups on Ligand-Receptor Specificity
The amino group plays a multifaceted and critical role in determining the specificity of a ligand for different opioid receptors. Its influence extends beyond simply acting as a bioisosteric replacement for a hydroxyl group; its position, substitution pattern, and electronic properties are all key determinants of binding affinity and selectivity. nih.govacs.org
A fundamental interaction for most opioid ligands is the ionic bond formed between the protonated tertiary amine (N-17 in the morphinan structure) and a conserved aspartic acid residue (D147 in MOR, D127 in DOR) within the receptor's binding pocket. mdpi.comoup.comacs.org This interaction is a primary anchor point and is crucial for high-affinity binding across opioid receptor subtypes. The structural environment around this amine, influenced by the N-substituent, is a major factor in defining whether a ligand acts as an agonist or antagonist. nih.gov
The introduction of amino groups elsewhere in the molecule, particularly on the A-ring (position 3) or C-ring (positions 6 or 8), has profound effects on receptor specificity.
Position 3 Amino Groups: Replacing the 3-phenolic hydroxyl group with an amino group (—NH2) generally decreases binding affinity. nih.govresearchgate.net However, N-alkylation or N-arylation of this new amino group can dramatically recover and even enhance affinity. The nature of the substituent on this amino group is critical for selectivity. For example, attaching a benzyl group to the 3-amino nitrogen of a cyclorphan derivative restored high affinity for the MOR. nih.gov Further substitution on the benzyl ring itself can fine-tune selectivity. A 3'-hydroxybenzylamino group favored MOR selectivity, while a 2'-hydroxybenzylamino group led to much lower MOR affinity. nih.gov This demonstrates that the amino group acts as a versatile chemical handle, allowing for the introduction of larger substituents that can probe and interact with specific sub-pockets within the receptor, thereby driving selectivity. The N-H bond of a secondary amine at this position appears important, as methylation of this nitrogen impaired binding affinity, suggesting it participates in hydrogen bonding with the receptor. nih.gov
Position 8 Amino Groups: In the benzomorphan series, replacing the 8-hydroxyl group with an amino group was investigated. acs.org While the simple 8-NH2 substitution in cyclazocine reduced affinity for MOR and KOR, adding secondary (hetero)arylamino appendages resulted in high-affinity ligands with a preference for μ and κ receptors over δ receptors. acs.org This highlights that the amino group's environment is key to achieving high-affinity interactions.
Position 6 Amino Groups: Introducing amino-based substituents at the 6β-position has also been explored. nih.govresearchgate.net Synthesizing 6β-heteroarylamidomorphinanes led to compounds with moderate MOR selectivity. researchgate.net The specific heteroaryl group attached via the amide linkage influences the binding profile.
In essence, the amino group is not a passive component. Its basicity, potential for hydrogen bonding (as a donor or acceptor), and its ability to serve as an attachment point for larger, diverse chemical moieties allow it to exert significant control over how a ligand orients itself within the binding sites of the MOR, KOR, and DOR. This control is fundamental to the rational design of receptor-selective aminomorphinan-based opioids.
Future Directions in Aminomorphinan Research
Advanced Synthetic Techniques for Complex Amino-Morphine Analogs
The generation of novel aminomorphinan analogs with diverse functionalities and stereochemistries is fundamental to exploring structure-activity relationships (SAR). Future research will increasingly rely on advanced and efficient synthetic methodologies to build complex molecular architectures that are not readily accessible through traditional routes.
Key techniques that are shaping the synthesis of next-generation aminomorphinans include:
The Mitsunobu Reaction: This reaction has proven to be a robust and stereoselective method for introducing the amino group at the C-6 position of the morphinan (B1239233) scaffold, proceeding with an inversion of configuration. rsc.orgnih.gov It has been successfully used to prepare 6β-aminomorphinan precursors from morphine, dihydromorphine, and codeine derivatives. rsc.orgresearchgate.netnih.gov The process typically involves reacting the C-6 hydroxyl group with phthalimide (B116566), followed by hydrazinolysis to release the primary amine. rsc.orgresearchgate.net This method is crucial for creating the key 6β-amino intermediate, which can then be acylated or otherwise modified to produce a wide array of analogs. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer powerful tools for modifying the morphinan core. nih.gov Research has demonstrated that the phenolic hydroxyl group at the C-3 position, long considered essential for activity, can be replaced by an amino group using Pd-catalyzed amination of an aryl triflate intermediate. nih.gov This opens up avenues for synthesizing 3-amino-morphinan derivatives, where the amino group can serve as an isostere for the original hydroxyl, potentially enhancing binding affinity or altering functional activity. nih.gov Similarly, the Suzuki-Miyaura reaction has been used to introduce aryl substituents at the C-3 position, further diversifying the available library of compounds. nih.gov
Chemoenzymatic Synthesis: The integration of enzymatic transformations with traditional organic synthesis provides an elegant and environmentally benign approach to complex molecules. arkat-usa.org Enzymes, such as toluene (B28343) dioxygenase (TDO), can be used to create chiral building blocks from simple aromatic precursors. arkat-usa.org This strategy allows for the efficient and enantioselective construction of key structural motifs found in the morphinan skeleton, streamlining the path to both natural and unnatural analogs. arkat-usa.org
| Synthetic Technique | Application in Aminomorphinan Synthesis | Key Advantages | Reference |
|---|---|---|---|
| Mitsunobu Reaction | Stereoselective introduction of the amino group at the C-6 position (6β-aminomorphinans). | High stereoselectivity (inversion of configuration), reliable for creating key amine intermediates. | rsc.orgnih.govnih.gov |
| Palladium-Catalyzed Amination | Replacement of the C-3 phenolic hydroxyl group with a primary or substituted amino group. | Allows for novel modifications at the C-3 position, creating isosteres of the essential phenol. | nih.gov |
| Chemoenzymatic Methods | Enzymatic oxidation of aromatic precursors to generate chiral synthons for the morphinan core. | High enantioselectivity, environmentally benign, efficient access to complex intermediates. | arkat-usa.org |
Investigation of Allosteric Modulation by Amino-Substituted Ligands
A paradigm-shifting approach in G-protein-coupled receptor (GPCR) pharmacology is the targeting of allosteric sites. nih.gov Unlike traditional (orthosteric) ligands that bind to the primary, highly conserved binding pocket, allosteric modulators bind to distinct, topographically separate sites. nih.govmdpi.com This interaction can subtly change the receptor's conformation, thereby modulating the effect of the endogenous or an exogenous orthosteric ligand. mdpi.com
Future research into aminomorphinans will likely focus heavily on this area for several reasons:
Enhanced Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites. biorxiv.org This suggests that allosteric modulators could be designed with greater selectivity for the µ-opioid receptor (MOR) over the δ (DOR) and κ (KOR) subtypes, potentially reducing off-target effects.
Safer Therapeutic Profiles: Allosteric modulators offer a more nuanced way to control receptor signaling. nih.gov
Positive Allosteric Modulators (PAMs) enhance the effect of an already-bound agonist, like an endogenous opioid peptide. nih.gov A pure PAM has no effect on its own, which could limit its activity to tissues where endogenous opioids are naturally released (e.g., in response to pain), potentially avoiding widespread side effects like respiratory depression. nih.gov
Negative Allosteric Modulators (NAMs) reduce the effect of an agonist. nih.gov A NAM could be developed as a novel treatment for opioid overdose, potentially working cooperatively with orthosteric antagonists like naloxone (B1662785). biorxiv.org
Silent Allosteric Modulators (SAMs) have no intrinsic activity but can block the binding of PAMs or NAMs. nih.gov
The development of aminomorphinans as allosteric modulators is a promising, albeit challenging, frontier. Research has already identified non-morphinan PAMs for the MOR, such as BMS-986121 and BMS-986122, demonstrating the viability of this approach. nih.gov The next step will be to design aminomorphinan-based ligands, potentially bitopic ones that engage both the orthosteric site and an adjacent allosteric pocket, to fine-tune opioid receptor function in a spatially and temporally specific manner. biorxiv.orgthermofisher.com
Computational Chemistry Applications in Predicting Aminomorphinan Activity
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of molecular behavior before undertaking costly and time-consuming synthesis. neuroquantology.comschrodinger.comscispace.com For aminomorphinan research, these in silico methods are crucial for navigating the vast chemical space and prioritizing candidates with the highest potential.
Key computational applications include:
Molecular Docking and Dynamics: These methods simulate the interaction between a ligand and its receptor at an atomic level. mdpi.com Docking predicts the preferred binding pose of an aminomorphinan analog within the opioid receptor's binding pocket, while molecular dynamics (MD) simulations model the movement and conformational changes of the ligand-receptor complex over time. mdpi.comnih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds and ionic pairs (e.g., with the conserved Asp147 residue in the MOR), that are critical for binding and activation. mdpi.comnih.gov
Structure-Based Drug Design (SBDD): With the availability of high-resolution crystal and cryo-EM structures of opioid receptors, researchers can design novel aminomorphinans with greater precision. thermofisher.comelifesciences.org Computational analysis of these structures can reveal previously unexplored sub-pockets. elifesciences.org For example, modeling has suggested that interactions with the TM5-ECL2 region of the receptor can be modulated to design ligands with a bias for G-protein signaling over β-arrestin recruitment, a profile hypothesized to be associated with safer analgesics. elifesciences.org
Property Prediction (pKa, QSAR): Computational tools can accurately predict fundamental physicochemical properties. Electronic structure calculations can determine the pKa of the ligand's amine group, which is crucial as its protonation state governs binding to the receptor. nih.gov This allows for the design of pH-sensitive probes that might be more active in the acidic environment of inflamed tissues. nih.gov Quantitative Structure-Activity Relationship (QSAR) models establish mathematical correlations between the chemical structures of a series of compounds and their biological activities, helping to predict the potency of new designs. neuroquantology.comscispace.com
| Computational Method | Application in Aminomorphinan Research | Predicted Outcome/Insight | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding pose and affinity of new analogs in the opioid receptor. | Prioritization of synthetic targets; identification of key binding interactions. | neuroquantology.commdpi.com |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex over time. | Understanding of receptor activation mechanisms and conformational stability. | nih.govelifesciences.org |
| Structure-Based Design | Uses receptor structures to rationally design ligands targeting specific pockets. | Design of biased agonists (e.g., G-protein vs. β-arrestin). | thermofisher.comelifesciences.org |
| pKa/QSAR Calculations | Predicts physicochemical properties and correlates structure with activity. | Design of pH-sensitive ligands; prediction of biological potency. | neuroquantology.comnih.gov |
Development of Research Probes for Opioid Receptor Biology
To fully understand the role of opioid receptors in both physiological and pathological states, it is essential to have tools that can visualize and manipulate them in real-time. Aminomorphinans, with their high affinity and versatile scaffold, are ideal parent structures for the development of such chemical probes. nih.gov
Future research will focus on creating sophisticated aminomorphinan-based tools for a variety of applications:
Fluorescent Probes: By conjugating a fluorophore (like Cy3 or Cy5) to the aminomorphinan structure, researchers can create ligands that allow for the direct visualization of opioid receptors in living cells using advanced microscopy techniques. nih.gov These probes are invaluable for studying receptor localization, trafficking, dimerization, and internalization following agonist binding. nih.gov The site of attachment is critical; for instance, functionalization at the C-6 position has been shown to be a viable strategy that can minimally impact receptor binding and efficacy. nih.gov
Photoactivatable Ligands: These "caged" compounds are chemically modified to be inactive until they are "uncaged" by a pulse of light at a specific wavelength. nih.gov Attaching a photolabile caging group to a key functional moiety on an aminomorphinan would provide precise spatiotemporal control over receptor activation. This would allow researchers to stimulate specific receptors in a defined area of a cell or tissue slice, offering unparalleled precision in studying neural circuits. nih.gov
Probes for In Vivo Imaging: Incorporating radionuclides such as fluorine-18 (B77423) (18F) or carbon-11 (B1219553) (11C) into the aminomorphinan structure creates ligands suitable for Positron Emission Tomography (PET). mdpi.commdpi.com PET imaging allows for the non-invasive visualization and quantification of opioid receptor density and occupancy in the living brain, providing critical insights into diseases and the effects of therapeutic drugs. mdpi.compreprints.org
| Type of Research Probe | Modification to Aminomorphinan | Research Application | Reference |
|---|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., Cy3, Cy5). | Real-time imaging of receptor localization, trafficking, and dynamics in cells. | nih.gov |
| Photoactivatable Ligand | Incorporation of a photolabile "caging" group. | Precise spatiotemporal control of receptor activation by light. | nih.gov |
| PET Ligand | Incorporation of a positron-emitting radionuclide (e.g., 18F, 11C). | Non-invasive in vivo imaging of receptor density and drug occupancy in the brain. | mdpi.commdpi.compreprints.org |
Q & A
Q. How can researchers leverage platforms like ResearchGate to identify collaborators for amino-morphine studies?
- Methodological Answer : Use keyword searches (e.g., “opioid receptor engineering” or “morphine derivatives”) to locate experts. Analyze their publications for methodological alignment (e.g., computational pharmacology or in vivo pain models). Engage via direct messaging with specific proposals, referencing shared interests in receptor-ligand dynamics .
【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45
Q. What ethical and regulatory considerations are critical when designing animal studies for amino-morphine?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain institutional ethics approval by justifying sample sizes via power analysis. Include control groups (e.g., morphine-treated and vehicle) to benchmark efficacy/side effects. For chronic dosing studies, monitor withdrawal symptoms using validated scales (e.g., opioid withdrawal scoring in rodents).
Data Validation and Reproducibility
Q. How should researchers validate unexpected findings in amino-morphine’s metabolic pathways?
- Methodological Answer : Combine in vitro hepatocyte metabolism assays with in vivo metabolite profiling (LC-MS/MS). Use stable isotope-labeled amino-morphine to track biotransformation. Replicate findings across independent labs and validate with CRISPR-Cas9-engineered enzyme knockouts (e.g., CYP3A4) to confirm metabolic enzymes involved .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
